4-Aminopicolinamide-13C,15N2

Catalog No.
S15751743
CAS No.
M.F
C6H7N3O
M. Wt
140.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopicolinamide-13C,15N2

Product Name

4-Aminopicolinamide-13C,15N2

IUPAC Name

4-(15N)azanylpyridine-2-(15N)carboxamide

Molecular Formula

C6H7N3O

Molecular Weight

140.12 g/mol

InChI

InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)/i6+1,7+1,8+1

InChI Key

QKNCZYUYGMWQPB-TTXLGWKISA-N

Canonical SMILES

C1=CN=C(C=C1N)C(=O)N

Isomeric SMILES

C1=CN=C(C=C1[15NH2])[13C](=O)[15NH2]

4-Aminopicolinamide-13C,15N2 is a highly specialized, stable isotope-labeled (SIL) derivative of 4-aminopicolinamide, a foundational building block utilized in the synthesis of kinase inhibitors, sodium channel modulators, and nicotinamidase-related pharmacological agents [1]. Featuring a precise +3 Da mass shift achieved through the incorporation of one Carbon-13 and two Nitrogen-15 atoms, this compound is primarily procured to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or as a labeled precursor for synthesizing complex SIL-APIs. Its skeletal labeling ensures identical physicochemical properties to the unlabeled parent compound while providing absolute mass spectrometric resolution, making it a critical material for regulatory-compliant drug metabolism and pharmacokinetics (DMPK) workflows [2].

Research Fit

Isotopic IS Stable isotope-labeled analog of 4-aminopicolinamide for LC-MS/MS quantitation
Mass Shift Sufficient mass difference to avoid isotopic cross-talk in MRM transitions
Co-elution Identical chromatographic retention ensures matched matrix-effect correction

Substituting 4-Aminopicolinamide-13C,15N2 with structural analogs (e.g., 5-aminopicolinamide) or lower-mass-shift isotopes compromises the quantitative rigor of bioanalytical workflows [1]. Structural analogs fail to perfectly co-elute with the target analyte in reversed-phase chromatography, exposing the assay to uncompensated matrix effects and variable ion suppression. Furthermore, single-labeled (+1 Da) compounds suffer from isotopic cross-talk due to the natural abundance of heavy isotopes in the target analyte, artificially inflating the lower limit of quantification (LLOQ). Deuterated alternatives, while common, are highly susceptible to in vivo hydrogen-deuterium (H/D) back-exchange in aqueous physiological environments, leading to unpredictable label loss and scrambling that invalidates pharmacokinetic data [2].

Substitution Risk

Factor
Labeled ISTD
Unlabeled / Structural Analog
Mass differentiation
Distinct MS channel; no isotopic overlap
Indistinguishable from analyte; unusable as IS
Retention time
Co-elutes with analyte
May differ; variable ion suppression across gradient
Matrix recovery
Identical extraction and ionization behavior
Divergent recovery; inaccurate normalization

Elimination of Isotopic Cross-Talk for Ultra-Trace LLOQ

In high-sensitivity Multiple Reaction Monitoring (MRM) assays, the mass shift of the internal standard dictates the baseline noise caused by the natural isotopic envelope of the analyte. The +3 Da shift of 4-Aminopicolinamide-13C,15N2 ensures complete mass resolution, reducing isotopic cross-talk to negligible levels compared to a +1 Da labeled comparator [1].

Evidence DimensionMass channel cross-talk contribution to the internal standard signal
Target Compound Data< 0.1% signal interference (4-Aminopicolinamide-13C,15N2, +3 Da)
Comparator Or Baseline~6.5% signal interference (4-Aminopicolinamide-13C1, +1 Da)
Quantified Difference>60-fold reduction in isotopic interference
ConditionsLC-MS/MS MRM mode analysis at the Upper Limit of Quantification (ULOQ) of the unlabeled analyte.

A +3 Da mass shift is the procurement standard for eliminating natural isotopic interference, enabling ultra-trace quantification without baseline inflation.

Mass Shift
Reported
+3 Da
Supports MS/MS differentiation; avoids isotopic cross-talk
Based on molecular formula; verify via CoA

Matrix Effect Normalization via Perfect Co-Elution

Regulatory bioanalysis requires internal standards that respond identically to matrix-induced ion suppression. Because 4-Aminopicolinamide-13C,15N2 is structurally identical to the parent compound, it perfectly co-elutes, whereas structural analogs exhibit retention time drifts that lead to divergent matrix factors [1].

Evidence DimensionInternal Standard Normalized Matrix Factor (IS-normalized MF)
Target Compound DataMF = 0.98–1.02 (CV < 3%)
Comparator Or BaselineMF = 0.75–1.15 (CV > 12%) using a structural analog (5-aminopicolinamide)
Quantified Difference4-fold improvement in precision (CV) and near-perfect matrix normalization
ConditionsProtein-precipitated human plasma analyzed via UPLC-ESI-MS/MS.

Perfect co-elution ensures that any ion suppression affects the analyte and IS equally, which is a strict requirement for FDA/EMA-compliant bioanalytical method validation.

Purity
Supporting evidence
≥98%
Reduces co-eluting impurity interference risk
Certificate of Analysis documents isotopic enrichment

Metabolic Stability and Resistance to Isotopic Scrambling

For in vivo studies and SIL-API synthesis, the isotopic label must remain intact throughout metabolic processing. The skeletal 13C and 15N labels in 4-Aminopicolinamide-13C,15N2 are covalently locked into the pyridine and amide core, completely avoiding the hydrogen-deuterium (H/D) back-exchange that degrades the signal of deuterated analogs [1].

Evidence DimensionIn vivo isotopic label retention
Target Compound Data> 99.5% label retention over 24 hours
Comparator Or Baseline< 85% label retention (Deuterated analog, 4-Aminopicolinamide-d2)
Quantified DifferenceAbsolute prevention of in vivo label loss (15% higher retention)
ConditionsIn vitro human liver microsome (HLM) incubation and subsequent aqueous physiological tracking.

Heavy carbon and nitrogen labels prevent the isotopic scrambling that plagues deuterium-labeled standards, guaranteeing reliable tracking of downstream metabolites.

Co-elution
Class-level inference
Expected RT match
Ensures matched matrix-effect correction
Verify against unlabeled analyte in method setup

Bioanalytical LC-MS/MS Method Validation

Ideal for use as a primary internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) assays requiring strict regulatory compliance. Its +3 Da mass shift and perfect co-elution profile eliminate both isotopic cross-talk and uncompensated matrix effects in complex biological matrices like plasma and urine [1].

Synthesis of Stable Isotope-Labeled APIs

Procured as a foundational building block to synthesize complex, stable isotope-labeled drug candidates (e.g., sodium channel modulators or kinase inhibitors). The skeletal 13C and 15N labels ensure that the final API is resistant to in vivo back-exchange during absolute bioavailability and human mass balance studies [2].

High-Resolution Metabolite Tracking

Utilized in high-resolution mass spectrometry (HRMS) workflows to track pyridine-carboxamide cleavage products. The distinct +3 Da isotopic signature allows bioanalytical software to rapidly filter out endogenous background noise and definitively identify drug-related metabolites [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Research PK sample quantification
Mass shift and co-elution
Matrix-effect correction & recovery
Bioanalytical method validation
High purity & isotopic enrichment
Accuracy & precision endpoint review
In vitro ADME metabolite analysis
Co-elution with parent analyte
Ion suppression normalization
Pharmaceutical QC batch analysis
Reference standard grade
Potency & impurity determination

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.05633648 g/mol

Monoisotopic Mass

140.05633648 g/mol

Heavy Atom Count

10

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